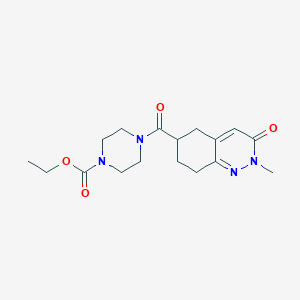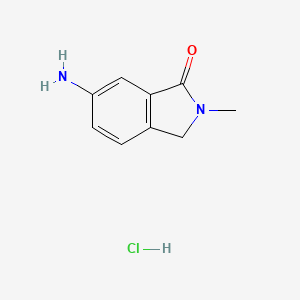
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to the analysis of similar isoindoline derivatives. For instance, the synthesis and chemical properties of isoindolo[2,1-a]indol-6-one are explored, which shares a similar isoindoline core structure .
Synthesis Analysis
The synthesis of isoindolo[2,1-a]indol-6-one, a compound related to the one , involves a sigmatropic shift-elimination-cyclisation cascade by flash vacuum pyrolysis (FVP) of methyl 2-(indol-1-yl)benzoate at high temperatures (950 degrees C) . This method could potentially be adapted for the synthesis of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride by modifying the starting materials and reaction conditions to incorporate the amino and methyl groups at the appropriate positions on the isoindoline ring.
Molecular Structure Analysis
The molecular structure of isoindolo[2,1-a]indol-6-one and its derivatives is sensitive to steric effects, particularly at the 11-position . This suggests that the introduction of substituents on the isoindoline ring, such as the amino and methyl groups in 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride, would significantly influence the molecular conformation and potentially the chemical reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of isoindolo[2,1-a]indol-6-one includes its reduction to a dihydro compound, which is highly sensitive to steric hindrance . This indicates that the chemical reactions of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride would also be influenced by the presence of substituents. Additionally, the compound can undergo ring-opening in basic methanol and can be reduced to an alcohol, which upon dehydration, can yield a mixture of products . These reactions provide insights into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride are not directly discussed, the properties of related compounds can offer some predictions. For example, the ability of isoindolo[2,1-a]indol-6-one to form macrocyclic structures through imide formation suggests that similar isoindoline derivatives could also participate in macrocyclization reactions under the right conditions . The flexibility and conformational behavior of the isophthaloyl group in macrocyclic esters derived from related compounds indicate that the isoindoline ring system may exhibit conformational flexibility, which could affect its physical properties such as solubility and crystallinity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
The primary target of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is the glycoprotein IIb-IIIa (GP IIb-IIIa) receptor . This receptor plays a crucial role in platelet aggregation and is a common target for antiplatelet drugs.
Mode of Action
The compound interacts with its target, the GP IIb-IIIa receptor, by binding to it and acting as an antagonist . This prevents the receptor from binding to its natural ligand, fibrinogen, thereby inhibiting platelet aggregation.
Propriétés
IUPAC Name |
6-amino-2-methyl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-11-5-6-2-3-7(10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYZKLMYYOPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
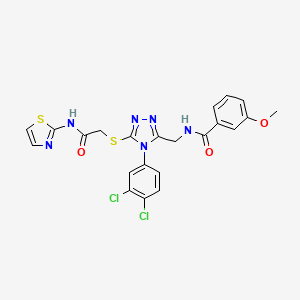
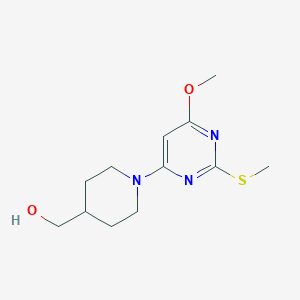
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
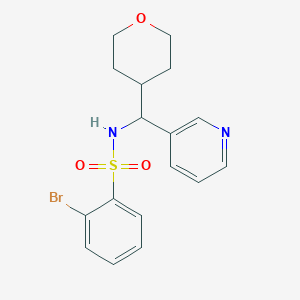
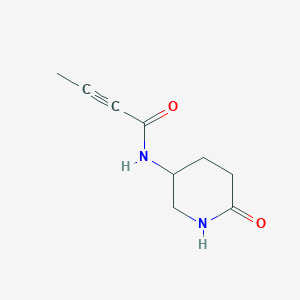
![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)
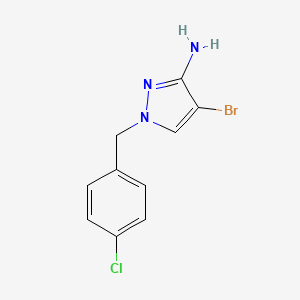

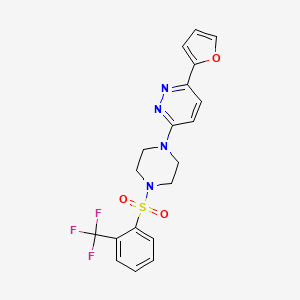
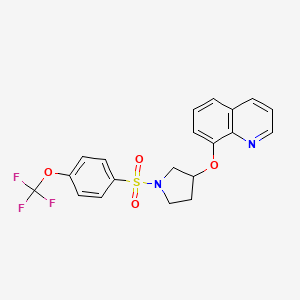
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)
